N-(4-fluorophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(4-FLUOROPHENYL)-4-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a fluorophenyl group and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-4-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-fluoroaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a suitable hydrazine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-4-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-4-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of advanced materials, such as polymers with enhanced properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl and nitrophenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Similar in structure but lacks the hydrazino and nitrophenyl groups.
2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group but differs in the rest of the structure.
N-(4-Fluorophenyl)maleimide: Shares the fluorophenyl group but has a different functional group arrangement.
Uniqueness
N-(4-FLUOROPHENYL)-4-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to its combination of fluorophenyl and nitrophenyl groups, along with the hydrazino linkage. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H15FN4O4 |
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Molecular Weight |
358.32 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15FN4O4/c18-13-3-5-14(6-4-13)20-16(23)9-10-17(24)21-19-11-12-1-7-15(8-2-12)22(25)26/h1-8,11H,9-10H2,(H,20,23)(H,21,24)/b19-11+ |
InChI Key |
MFHWCIRSWRAIAD-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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